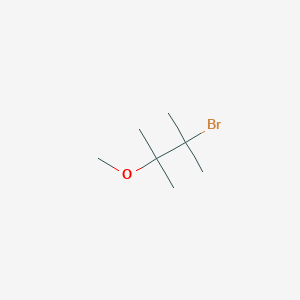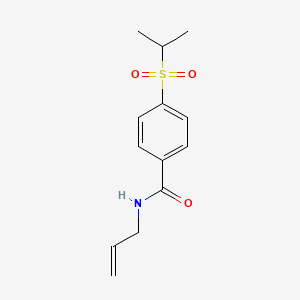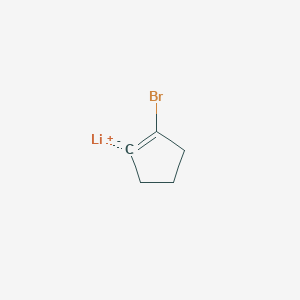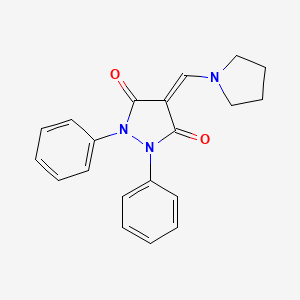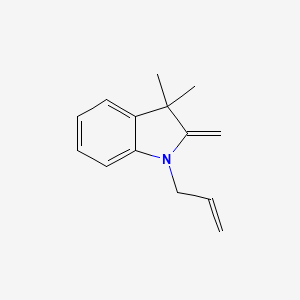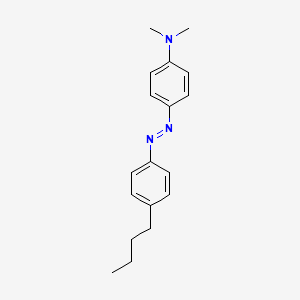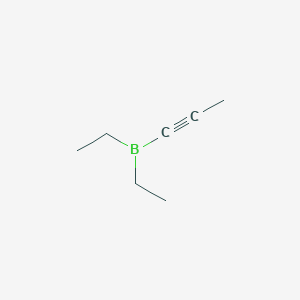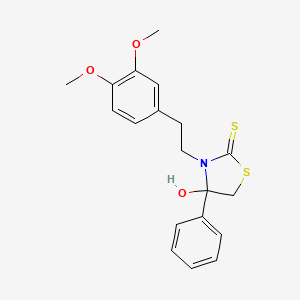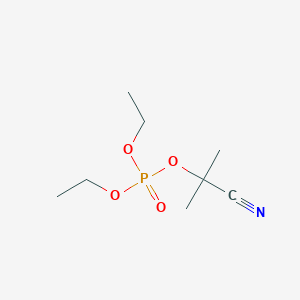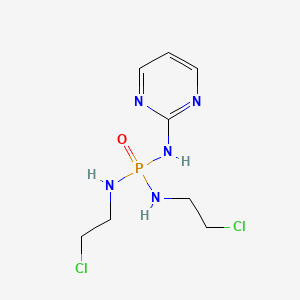
N-bis(2-chloroethylamino)phosphorylpyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-bis(2-chloroethylamino)phosphorylpyrimidin-2-amine is a chemical compound known for its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes a phosphoryl group attached to a pyrimidine ring, along with two chloroethylamino groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-bis(2-chloroethylamino)phosphorylpyrimidin-2-amine typically involves the reaction of pyrimidine derivatives with bis(2-chloroethyl)amine in the presence of phosphorylating agents. One common method includes the use of phosphoryl chloride (POCl3) as the phosphorylating agent. The reaction is carried out under controlled conditions, often involving refluxing the reactants in an appropriate solvent such as pyridine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: N-bis(2-chloroethylamino)phosphorylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The chloroethyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoryl oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N-bis(2-chloroethylamino)phosphorylpyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its use as a chemotherapeutic agent due to its ability to interfere with DNA replication.
Mechanism of Action
The mechanism of action of N-bis(2-chloroethylamino)phosphorylpyrimidin-2-amine involves its interaction with cellular DNA. The chloroethyl groups can form cross-links with DNA strands, leading to the disruption of DNA replication and transcription processes. This action makes it a potential candidate for use in chemotherapy, where it can target rapidly dividing cancer cells. The compound’s phosphoryl group also plays a role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Cyclophosphamide: A well-known chemotherapeutic agent with a similar mechanism of action involving DNA cross-linking.
Ifosfamide: Another nitrogen mustard derivative used in cancer treatment.
Melphalan: An alkylating agent used in chemotherapy.
Uniqueness: N-bis(2-chloroethylamino)phosphorylpyrimidin-2-amine is unique due to its specific structure, which combines a pyrimidine ring with a phosphoryl group and chloroethylamino groups. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
17802-67-4 |
|---|---|
Molecular Formula |
C8H14Cl2N5OP |
Molecular Weight |
298.11 g/mol |
IUPAC Name |
N-bis(2-chloroethylamino)phosphorylpyrimidin-2-amine |
InChI |
InChI=1S/C8H14Cl2N5OP/c9-2-6-13-17(16,14-7-3-10)15-8-11-4-1-5-12-8/h1,4-5H,2-3,6-7H2,(H3,11,12,13,14,15,16) |
InChI Key |
SWZQFYQUJJBGDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)NP(=O)(NCCCl)NCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


